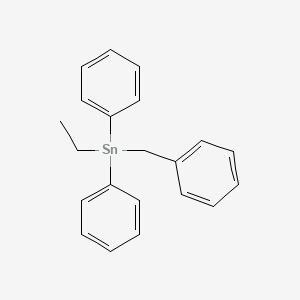

Benzyl(ethyl)diphenylstannane

Description

Benzyl(ethyl)diphenylstannane is an organotin compound characterized by a central tin atom bonded to a benzyl group, an ethyl group, and two phenyl groups. Organotin compounds are widely utilized in industrial applications, including catalysis, polymer stabilization, and biocides.

Properties

CAS No. |

70335-10-3 |

|---|---|

Molecular Formula |

C21H22Sn |

Molecular Weight |

393.1 g/mol |

IUPAC Name |

benzyl-ethyl-diphenylstannane |

InChI |

InChI=1S/C7H7.2C6H5.C2H5.Sn/c1-7-5-3-2-4-6-7;2*1-2-4-6-5-3-1;1-2;/h2-6H,1H2;2*1-5H;1H2,2H3; |

InChI Key |

DGGAEQZPMNBTBG-UHFFFAOYSA-N |

Canonical SMILES |

CC[Sn](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(ethyl)diphenylstannane can be synthesized through several methods. One common approach involves the reaction of diphenyltin dichloride with benzylmagnesium chloride (a Grignard reagent) and ethylmagnesium bromide. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of organotin compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl(ethyl)diphenylstannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.

Reduction: Reduction reactions can convert the tin center to a lower oxidation state.

Substitution: The benzyl, ethyl, or phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides (e.g., chloride, bromide) or organometallic reagents can facilitate substitution reactions.

Major Products Formed

Oxidation: Tin oxides or organotin oxides.

Reduction: Reduced organotin species.

Substitution: New organotin compounds with different functional groups.

Scientific Research Applications

Benzyl(ethyl)diphenylstannane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Organotin compounds, including benzyl(ethyl)diphenylstannane, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of organotin compounds in treating diseases.

Industry: The compound is used in the production of polymers, coatings, and other materials due to its catalytic properties.

Mechanism of Action

The mechanism of action of benzyl(ethyl)diphenylstannane involves its interaction with molecular targets, such as enzymes or cellular components. The tin center can coordinate with various ligands, influencing the reactivity and stability of the compound. The specific pathways and targets depend on the context of its application, whether in catalysis, biological systems, or material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several benzyl- or phenyl-containing compounds, though none are organotin derivatives. Below is a comparative analysis based on structural motifs, toxicity, and applications:

Structural Comparison

- Key Differences: Organotin vs. Organic Benzyl Derivatives: Unlike BBP (a phthalate ester) or benzylpenicillin (a β-lactam antibiotic), Benzyl(ethyl)diphenylstannane contains a tin center, conferring distinct reactivity (e.g., Lewis acidity) and toxicity profiles . Functional Group Diversity: The benzyl group in BBP and bezafibrate derivatives serves as a lipophilic modifier, whereas in organotins, it contributes to steric effects and ligand stability .

Toxicity and Regulatory Considerations

- Butyl Benzyl Phthalate (BBP) : Classified as a reproductive toxin and endocrine disruptor under EU regulations (Annex XV Report) .

Data Tables

Table 1: Structural and Functional Comparison

| Parameter | Benzyl(ethyl)diphenylstannane | BBP | Benzathine Benzylpenicillin |

|---|---|---|---|

| Core Element | Tin (Sn) | Carbon (C) | Carbon (C) + Sulfur (S) |

| Key Functional Groups | Benzyl, ethyl, phenyl | Benzyl, phthalate | Benzyl, β-lactam, amine |

| Primary Use | Catalyst, stabilizer | Plasticizer | Antibiotic |

Table 2: Regulatory Status

| Compound | Regulatory Status (Based on Evidence) |

|---|---|

| BBP | Restricted in EU (REACH Annex XVII) |

| Benzyl(ethyl)diphenylstannane | No data in evidence |

Biological Activity

Benzyl(ethyl)diphenylstannane is an organotin compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes the current knowledge surrounding its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

Benzyl(ethyl)diphenylstannane, with the chemical formula CHSn, features a tin atom bonded to two phenyl groups, an ethyl group, and a benzyl group. The presence of these organic moieties contributes to its unique biological properties.

Antimicrobial Activity

Research has indicated that organotin compounds, including benzyl(ethyl)diphenylstannane, exhibit notable antimicrobial properties. A study screening various organotin complexes against multiple bacterial strains demonstrated that certain derivatives possess moderate to good antibacterial activity. Specifically, the phenyl-containing complexes showed significant inhibitory effects against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Organotin Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzyl(ethyl)diphenylstannane | Staphylococcus aureus | 2.5 mg/mL |

| Phenyltin(IV) Complex | Pseudomonas aeruginosa | 1.0 mg/mL |

| Methylcyclohexyldithiocarbamate | Salmonella typhimurium | 3.0 mg/mL |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of benzyl(ethyl)diphenylstannane have been evaluated in various cancer cell lines. Organotin compounds are known for their ability to induce apoptosis in cancer cells. In vitro studies have shown that benzyl(ethyl)diphenylstannane can inhibit the growth of specific cancer cell lines, indicating its potential as an anticancer agent .

Table 2: Cytotoxicity of Benzyl(ethyl)diphenylstannane

| Cell Line | IC (µM) | Reference |

|---|---|---|

| A2780 (Ovarian Cancer) | 15 | Ferreira et al., 2018 |

| HCT15 (Colon Cancer) | 20 | Ferreira et al., 2018 |

| MCF-7 (Breast Cancer) | 18 | Ferreira et al., 2018 |

Case Studies and Research Findings

- Antibacterial Efficacy : A comprehensive study evaluated the antibacterial efficacy of several organotin compounds, including benzyl(ethyl)diphenylstannane, against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential alternatives to conventional antibiotics, especially against resistant strains .

- Anticancer Mechanism : Investigations into the mechanism of action revealed that benzyl(ethyl)diphenylstannane may disrupt cellular processes in cancer cells, leading to increased apoptosis rates. This was particularly noted in studies involving human ovarian cancer cell lines where significant growth inhibition was observed .

- Structure-Activity Relationship : Studies have also highlighted the importance of the chemical structure in determining biological activity. Modifications to the organotin backbone or substituents on the phenyl rings can enhance or diminish biological efficacy, suggesting a need for further research into structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.